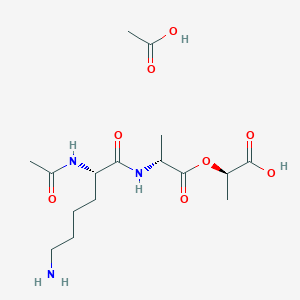
5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Neurological Applications
The compound 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide has shown potential in neurological research. It has been identified as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist, exhibiting excellent subtype selectivity and a good pharmacokinetic profile in rats. This antagonist displayed significant antipsychotic-like effects in various animal models, suggesting its potential application in neurology and psychiatry research. The compound also demonstrates suitability for development as a PET tracer, which could be crucial for elucidating mGluR1 functions in human brains (Satoh et al., 2009).
2. Radiopharmaceutical Development
Another significant application of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is in the field of radiopharmaceuticals. It has been used to develop a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. The synthesis process involved fluorination of a novel precursor, resulting in a compound with high radiochemical purity and specific activity. This application is particularly relevant in the evaluation of mGluR1 in vivo, with implications for neurological imaging and diagnosis (Yamasaki et al., 2011).
3. Anticancer Research
The derivative of this compound has shown promise in anticancer research. The compound, identified as AZD4877, was recognized for its excellent biochemical potency and pharmaceutical properties suitable for clinical development. It effectively arrested cells in mitosis, leading to cellular death, indicative of its potential as a therapeutic agent in cancer treatment. The favorable pharmacokinetic profile and notable in vivo efficacy of this compound support its potential as a clinical candidate for cancer therapy (Theoclitou et al., 2011).
Eigenschaften
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-7(2)6-15-12(16)9-5-11(14)10(13)4-8(9)3/h4-5,7H,6,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZPWAJXWCUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC(C)C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)







